REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[CH:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14](#[N:16])[CH3:15]>CC([O-])=O.CC([O-])=O.[Cu+2].CC(OC)(C)C.CCOC(C)=O>[CH3:1][O:2][C:3]([C:4]1[C:14]([CH3:15])=[N:16][N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=1)=[O:13] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
177.2 mg
|
Type
|
reactant
|
Smiles
|
COC(C=CNC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
544.9 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Name
|
MTBE EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC.CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The greenish solid obtained as raw product (242.4 mg)
|
Type
|
CUSTOM
|
Details
|
was purified by means of column chromatography (silica gel (50 g), pentane/MTBE 95:5→0:100
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=NN(C1)C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.16 mmol | |
AMOUNT: MASS | 35.1 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |